Glutaric acid

Polymer Synthesis Aqueous Formulation Process Chemistry

Procurement teams seeking performance advantages should note that generic C4 or C6 diacids cannot replicate the unique properties of this C5 odd-carbon Glutaric acid. Its high water solubility (>50% w/w) and low melting point (95-98°C) are critical for energy-efficient, solvent-free melt polycondensation processes, yielding distinct polymer architectures like Nylon 12,5. Using alternatives risks compromising material elasticity, thermal degradation, or solubility, leading to process failure. This product is specifically for buyers where these precise specifications are non-negotiable.

Molecular Formula C5H8O4
C5H8O4
COOH(CH2)3COOH
Molecular Weight 132.11 g/mol
CAS No. 68937-69-9
Cat. No. B7766552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaric acid
CAS68937-69-9
Molecular FormulaC5H8O4
C5H8O4
COOH(CH2)3COOH
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CC(=O)O
InChIInChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)
InChIKeyJFCQEDHGNNZCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
SOLUBILITY IN WATER (G/L): @ 0 DEG: 429;  @ 20 DEG: 639;  @ 50 DEG: 957;  @ 65 DEG: 1118;  FREELY SOL IN ABSOLUTE ALCOHOL, ETHER;  SOL IN BENZENE, CHLOROFORM;  SLIGHTLY SOL IN PETROLEUM ETHER
SOL IN CONCENTRATED SULFURIC ACID
1600.0 mg/mL
Solubility in water, g/100ml at 20 °C: 63.9

Structure & Identifiers


Interactive Chemical Structure Model





Glutaric Acid (CAS 68937-69-9) Procurement Guide: Physical and Functional Differentiation from Linear Dicarboxylic Acid Alternatives


Glutaric acid (pentanedioic acid) is a C5 linear aliphatic dicarboxylic acid, commercially available as a white crystalline solid with the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol . As an alpha,omega-dicarboxylic acid, it serves as a key monomer and intermediate in polyester polyol and polyamide synthesis, corrosion inhibition, and pharmaceutical manufacturing . Its odd-numbered carbon chain (C5) imparts distinct physicochemical and polymer performance properties compared to its even-numbered counterparts, specifically the C4 succinic acid and the C6 adipic acid .

Why Interchanging C4 or C6 Dicarboxylic Acids for Glutaric Acid is Not a Viable Procurement Strategy


The substitution of glutaric acid with its immediate linear homologs, succinic acid (C4) or adipic acid (C6), is scientifically unsound due to fundamental differences in physical properties, acid-base behavior, and polymer architecture. These differences, stemming from the odd number of carbon atoms in the glutaric acid backbone, lead to quantifiably distinct water solubility, melting point, pKa values, and polymer elasticity outcomes . Such disparities preclude direct replacement in formulations and processes where these specific properties are critical for product performance and manufacturing efficiency .

Quantitative Evidence for Selecting Glutaric Acid Over Other Linear Dicarboxylic Acids


Superior Water Solubility of Glutaric Acid Over Succinic and Adipic Acids

Glutaric acid exhibits a dramatically higher water solubility compared to its nearest linear homologs, succinic acid (C4) and adipic acid (C6). While both succinic and adipic acids are soluble only to a few percent by weight at room temperature, the water solubility of glutaric acid is over 50% (w/w) [1][2]. A specific technical datasheet confirms the water solubility of glutaric acid as 430 g/L at 20°C .

Polymer Synthesis Aqueous Formulation Process Chemistry

Lowest Melting Point Among Short-Chain Dicarboxylic Acids Enables Lower-Energy Processing

Glutaric acid possesses the lowest melting point among common short-chain aliphatic dicarboxylic acids. Its melting point is in the range of 95-98 °C (lit.) , corresponding to 371.6 K [1]. This is significantly lower than that of its homologs: succinic acid melts at 185-197 °C (ca. 460.0 K) and adipic acid at 152-154 °C (ca. 426.2 K) [1].

Polycondensation Melt Processing Energy Efficiency

Distinct pKa Profile of Glutaric Acid Influences Reactivity and Salt Formation

The dissociation constants (pKa) of glutaric acid (pKa1 = 4.34, pKa2 = 5.41) differ from those of its homologs. For comparison, succinic acid has pKa values of 4.20 and 5.60, while adipic acid has pKa values of 4.40 and 5.40 [1][2]. The difference between the first and second pKa values (ΔpKa) for glutaric acid is 1.07 units, compared to 1.40 for succinic acid and 1.00 for adipic acid [1].

Acid-Base Chemistry Buffer Preparation Reaction Kinetics

Odd Carbon Chain of Glutaric Acid Reduces Polymer Elasticity Compared to Even-Chain Diacids

The incorporation of glutaric acid, an odd-carbon (C5) diacid, into polymer backbones is known to decrease the elasticity of the resulting material . This is a direct consequence of the 'odd-even effect,' where the odd number of carbon atoms disrupts efficient chain packing compared to polymers derived from even-carbon diacids like succinic (C4) or adipic (C6) acid [1].

Polymer Physics Thermoplastics Thermosets Material Science

Performance as a Polymer Crosslinker and Mechanical Property Enhancer

Glutaric acid functions as an effective crosslinking agent for various polymers, leading to quantifiable improvements in mechanical properties. When used as a crosslinker in polyvinyl alcohol (PVA) composites, a hybrid system (crosslinked PVA reinforced with f-MWCNT and WSNT) showed a 138% increase in tensile strength, a 142% increase in Young's modulus, and a 246% increase in toughness compared to neat PVA [1]. In polyurethane (PU) systems, grafting or crosslinking with glutaric acid resulted in a sharp increase in maximum tensile stress and shape recovery, alongside improvements in low-temperature flexibility [2].

Polymer Crosslinking Mechanical Reinforcement Polyvinyl Alcohol (PVA) Polyurethane (PU)

Functionality as a Corrosion Inhibitor for Carbon Steel

Derivatives of glutaric acid, specifically sodium glutarate, demonstrate quantifiable corrosion inhibition for carbon steel in neutral aqueous environments. Electrochemical studies show that while low concentrations (1-5 mM) have a poor inhibitive action, the inhibition efficiency improves significantly at concentrations of 32 mM or higher [1].

Corrosion Science Metal Finishing Electrochemistry

Optimal Application Scenarios for Glutaric Acid Based on Quantifiable Differentiation


Synthesis of Polyester Polyols for Low-Temperature, Solvent-Free Polycondensation

The combination of glutaric acid's low melting point (95-98 °C) and high water solubility (>50% w/w) makes it an ideal monomer for developing solvent-free, melt-polycondensation processes for polyester polyols . Its use enables reactions at significantly lower temperatures compared to adipic or succinic acids, reducing energy consumption and preventing thermal degradation of other monomers, as demonstrated in the synthesis of biodegradable polyester polyols from glycerol monostearate and glutaric acid [1].

Formulation of Rigid or Low-Elasticity Polyamides and Polyesters

In applications requiring a rigid polymer matrix, such as in certain engineering plastics, coatings, or thermosets, glutaric acid's odd-carbon (C5) structure is advantageous . Its incorporation into a polymer backbone disrupts chain packing and reduces elasticity compared to even-carbon diacids . This property is leveraged in the production of specific polyamides (e.g., Nylon 12,5) and other copolymers where controlled flexibility is a design parameter [1].

High-Performance Polymer Composites and Crosslinked Networks

Glutaric acid is a proven crosslinking agent for enhancing the mechanical properties of polymer matrices like polyvinyl alcohol (PVA) and polyurethane (PU) [1]. Its use in PVA composites has been shown to increase tensile strength by 138% and toughness by 246% compared to neat PVA, making it a powerful additive for high-strength, tough materials in coatings, adhesives, and biomedical scaffolds .

Aqueous-Phase Corrosion Inhibition in Metal Finishing

The high water solubility of glutaric acid and its derivatives, such as sodium glutarate, allows for their use in formulating aqueous corrosion inhibitors for carbon steel . Effective inhibition is achieved at concentrations of 32 mM and above, providing a functional, water-soluble alternative for metal treatment baths where high active ingredient loading is required .

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